D-Glucono-1,4-lactone
Overview
Description
D-Glucono-1,4-lactone is a molecule that autohydrolyses in water solution at room temperature, forming D-gluconic acid. It initially possesses a sweet taste that gradually turns sour as the solution pH falls due to the generated hydronium ions, which dominate the solution's properties and taste perceptions (Parke et al., 1997).
Synthesis Analysis
Silylation reactions of glucono-1,5-lactone can yield the persilylated 1,4-lactone depending on the reaction conditions employed. The structure of 2,3,5,6-tetra-O-(tert-butyldimethylsilyl)-D-glucono-1,4-lactone has been confirmed by X-ray crystallography (Murphy et al., 2003).
Molecular Structure Analysis
The crystal structure of D-glucono-(1,5)-lactone has been determined by three-dimensional X-ray analysis, showcasing a distorted half-chair conformation on the O-lactone ring system due to the planar carbonyl group restraint (Hackert & Jacobson, 1971).
Chemical Reactions and Properties
The interaction of D-glucono-1,5-lactone with water has been studied, including the interconversion of D-glucono-1,5-lactone, D-gluconic acid, and D-glucono-1,4-lactone. The 1,4-lactone is more stable than the 1,5-lactone, and rate constants for these hydrolysis reactions have been determined (Combes & Birch, 1988).
Physical Properties Analysis
Changes in both apparent specific volume and apparent isentropic compressibility during the autohydrolysis of D-glucono-1,5-lactone to D-glucono-1,4-lactone illustrate increasing solute-solvent interaction and disturbance of water structure. These changes correlate with the taste transition from sweet to sour, although they do not explain the weak bitterness accompanying them (Parke et al., 1997).
Chemical Properties Analysis
The interaction of D-glucono-1,5-lactone with alkaline earth metal ions in aqueous solution has been investigated, leading to the formation of metal-sugar salts such as Mg(D-gluconate)2·2H2O and Ca(D-gluconate)2. These salts exhibit specific spectroscopic and structural patterns indicating the coordination of the metal ions with the sugar anions through carboxylate and OH groups (Tajmir-Riahi, 1990).
Scientific Research Applications
Chemical Interactions and Properties
D-Glucono-1,4-lactone exhibits specific chemical behaviors and interactions. For instance, it is more stable than its counterpart, D-glucono-1,5-lactone, and its hydrolysis and lactonisation rates in D-gluconic acid solution have been determined (Combes & Birch, 1988). Furthermore, the molecule undergoes autohydrolysis in water, forming D-gluconic acid and D-glucono-1,4-lactone, leading to changes in taste perception from sweet to sour (Parke, Birch, Macdougall, & Stevens, 1997).
Conformational Studies
Conformational studies of D-Glucono-1,4-lactone have been conducted using N.M.R. spectroscopy, which helps in understanding its structure in solution (Walaszek & Horton, 1982).
Synthesis and Applications in Organic Chemistry
D-Glucono-1,4-lactone serves as an inexpensive carbohydrate that can be transformed into various chiral building blocks for synthesis. It has been used in the construction of complex molecules like verbalactone and exophilin A (Wu et al., 2009).
Biological and Microbial Studies
Studies have shown that D-Glucono-1,4-lactone does not affect the production of specific enzymes by Clostridium thermocellum, a bacterium involved in cellulose degradation (Bhat et al., 1997). Also, its derivative, D-Glucaro-1,4-lactone, has been linked to alterations in gut bacteria and metabolomes, contributing to the prevention of hypercholesterolemia (Xie et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-TXICZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316621 | |
Record name | D-Gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucono-1,4-lactone | |
CAS RN |
1198-69-2 | |
Record name | D-Gluconolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucono-gamma-lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Gluconolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-GLUCONO-.GAMMA.-LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62S8J9R28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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